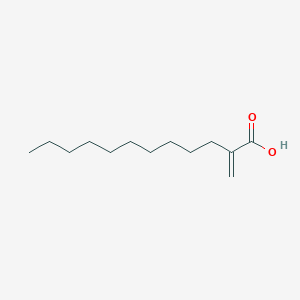

2-decyl acrylic Acid

CAS No.: 52756-21-5

Cat. No.: VC18732918

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52756-21-5 |

|---|---|

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | 2-methylidenedodecanoic acid |

| Standard InChI | InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15) |

| Standard InChI Key | YWZKHUXXEKYLCD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC(=C)C(=O)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

The structure of 2-decyl acrylic acid comprises a dodecyl chain () attached to a propenoic acid backbone () . Key spectroscopic identifiers include:

-

IR Spectrum: A strong absorption band at 10.54 μm corresponding to the C=CH group .

-

NMR: -NMR signals at δ 5.8–6.3 ppm (vinyl protons) and δ 12.1 ppm (carboxylic acid proton) .

Physicochemical Data

The compound’s low water solubility and high hydrophobicity are attributed to its long alkyl chain, while the α,β-unsaturated system confers reactivity toward nucleophilic addition and polymerization .

Synthesis and Production

Laboratory-Scale Synthesis

A validated method involves the dehydrohalogenation of 2-bromododecanoic acid:

-

Bromination: 2-Methyldodecanoic acid is treated with phosphorus tribromide () to yield 2-bromododecanoic acid.

-

Elimination: The brominated intermediate undergoes base-mediated elimination (e.g., using KOH) to form the methylene group .

Reaction Scheme:

Industrial Production Challenges

Industrial adoption is limited due to:

-

Byproduct Formation: Competing reactions during elimination reduce yield.

-

Purification Complexity: Separation from unreacted precursors requires fractional distillation .

Applications and Functional Utility

Polymer Chemistry

2-Decyl acrylic acid serves as a monomer in copolymer systems to enhance hydrophobicity and thermal stability. For example:

-

Pressure-Sensitive Adhesives: Copolymers with acrylic acid improve peel strength on non-polar substrates (e.g., polyethylene) .

-

Latex Dispersions: Acts as a stabilizer in emulsion polymerization, reducing particle agglomeration .

| Hazard Category | Risk Description | Precautionary Measures |

|---|---|---|

| Skin Irritation | Causes erythema and dryness | Use nitrile gloves, lab coats |

| Eye Exposure | Severe irritation, corneal damage | Safety goggles required |

| Inhalation | Respiratory tract irritation | Use fume hoods |

| Environmental Toxicity | Toxic to aquatic life (LC50: 1.2 mg/L) | Avoid waterway discharge |

Data sourced from safety sheets and experimental studies .

Comparative Analysis with Structural Analogs

Key Differences from Common Acrylates

| Property | 2-Decyl Acrylic Acid | Acrylic Acid | Dodecyl Acrylate |

|---|---|---|---|

| Alkyl Chain Length | C12 | C0 (no chain) | C12 |

| Functionality | Carboxylic acid | Carboxylic acid | Ester |

| Reactivity | High (α,β-unsaturated) | Moderate | Low (steric hindrance) |

| Application Focus | Specialty polymers | Adhesives, coatings | Lubricants |

The carboxylic acid group in 2-decyl acrylic acid enables ionic crosslinking, unlike ester-based dodecyl acrylate .

Future Directions and Research Gaps

-

Green Synthesis: Developing catalytic routes using ionic liquids or enzymatic methods to improve yield .

-

Biodegradability Studies: Assessing environmental breakdown pathways to mitigate ecological risks.

-

High-Performance Materials: Exploring use in self-healing coatings and stimuli-responsive hydrogels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume